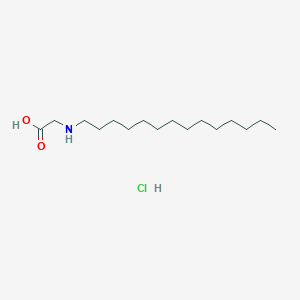
2-(Tetradecylamino)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetradecylamino)acetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tetradecylamino group attached to the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecylamino)acetic acid;hydrochloride typically involves the reaction of tetradecylamine with chloroacetic acid. The reaction is carried out under controlled conditions, usually in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradecylamine} + \text{Chloroacetic acid} \rightarrow \text{2-(Tetradecylamino)acetic acid} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(Tetradecylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Tetradecylamino)acetic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetradecylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dodecylamino)acetic acid;hydrochloride
- 2-(Hexadecylamino)acetic acid;hydrochloride
- 2-(Octadecylamino)acetic acid;hydrochloride
Uniqueness
2-(Tetradecylamino)acetic acid;hydrochloride is unique due to its specific chain length and the presence of the tetradecylamino group. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
91794-01-3 |
|---|---|
Molecular Formula |
C16H34ClNO2 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
2-(tetradecylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19;/h17H,2-15H2,1H3,(H,18,19);1H |
InChI Key |
PFTLPDKOOCILAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


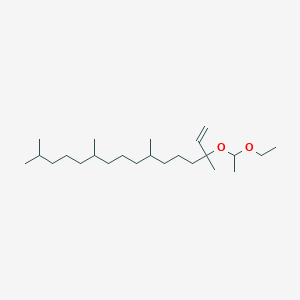
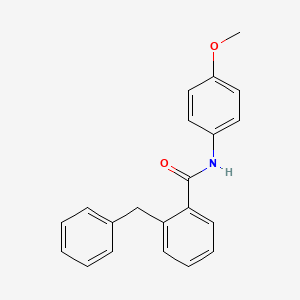
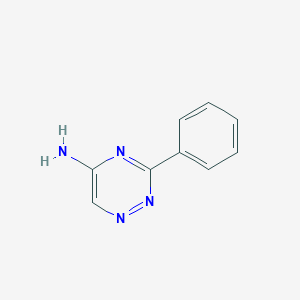
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
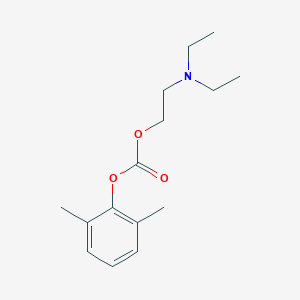
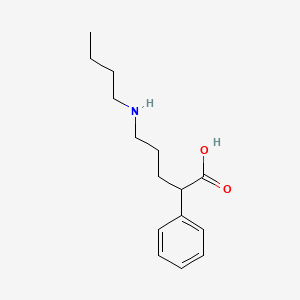


![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
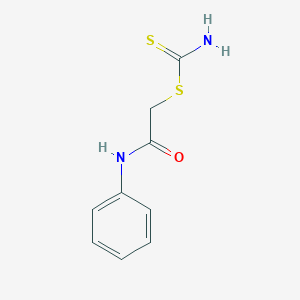
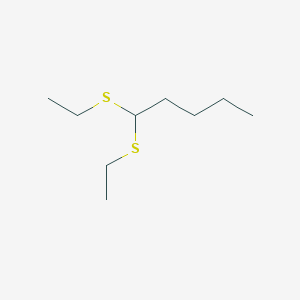
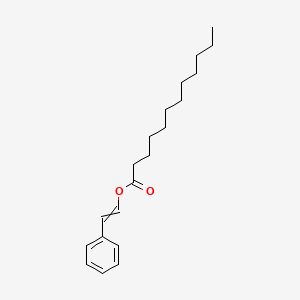
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
